Cas no 5522-43-0 (1-Nitropyrene)

1-Nitropyrene 化学的及び物理的性質
名前と識別子
-
- 1-Nitropyrene
- 1-nitro-Pyrene
- 1-nitropyrne
- 3-Nitropyrene
- NITROPYRENE
- Nitropyrene,Mono-,Di-,Tri-Tetra,isomers
- Pyrene,1-nitro
- NSC 81340
- Pyrene, 1-nitro-
- Pyrene, nitro-
- 1-Nitropyrene [Nitroarenes]
- ALRLPDGCPYIVHP-UHFFFAOYSA-N
- TD1665I8Q4
- 1-Nitropyrene [Polycyclic aromatic compounds]
- DSSTox_CID_983
- NCIOpen2_004479
- DSSTox_RID_75905
- DSSTox_GSID_20983
- BIDD:ER0532
- NSC81340
- Tox2
-
- MDL: MFCD00004138
- インチ: 1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
- InChIKey: ALRLPDGCPYIVHP-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=C4C([H])=C([H])C=1C=2C4=3)=O
- BRN: 1882811
計算された属性
- せいみつぶんしりょう: 247.06300
- どういたいしつりょう: 247.063329
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 45.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1699 (rough estimate)
- ゆうかいてん: 150.0 to 155.0 deg-C
- ふってん: 390.29°C (rough estimate)
- フラッシュポイント: 223.5ºC
- 屈折率: 1.5300 (estimate)
- PSA: 45.82000
- LogP: 5.01540
- ようかいせい: 未確定
1-Nitropyrene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H341-H350-H372-H413
- 警告文: P201-P202-P260-P264-P270-P273-P280-P308+P313-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 40
- セキュリティの説明: S22-S36/37/39-S45-S36/37
- RTECS番号:UR2480000
-
危険物標識:
- TSCA:T
- リスク用語:R20/21/22; R40
- セキュリティ用語:S36/37;S45
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
1-Nitropyrene 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-Nitropyrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216823-25g |
1-Nitropyrene |
5522-43-0 | 99+% | 25g |
¥801.00 | 2024-05-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25565-1g |
1-Nitropyrene |
5522-43-0 | 97% | 1g |
¥56.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25565-25g |
1-Nitropyrene |
5522-43-0 | 97% | 25g |
¥846.0 | 2024-07-18 | |
Oakwood | 002604-250mg |
1-Nitropyrene |
5522-43-0 | 98% | 250mg |
$11.00 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0419-25G |
1-Nitropyrene |
5522-43-0 | >98.0%(GC) | 25g |
¥1230.00 | 2024-04-16 | |
TRC | N519950-10g |
1-Nitropyrene |
5522-43-0 | 10g |
$181.00 | 2023-05-17 | ||
TRC | N519950-5g |
1-Nitropyrene |
5522-43-0 | 5g |
$114.00 | 2023-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216823-100g |
1-Nitropyrene |
5522-43-0 | 99+% | 100g |
¥3202.00 | 2024-05-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N829208-25g |
1-Nitropyrene |
5522-43-0 | >98.0%(GC) | 25g |
1,412.00 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YB879-200mg |
1-Nitropyrene |
5522-43-0 | 98% | 200mg |
¥64.0 | 2022-06-10 |
1-Nitropyrene 関連文献
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Kylie Wheelock,Junfeng (Jim) Zhang,Rob McConnell,Deliang Tang,Heather E. Volk,Ya Wang,Julie B. Herbstman,Shuang Wang,David H. Phillips,David Camann,Jicheng Gong,Frederica Perera Environ. Sci.: Processes Impacts 2018 20 780
-
Robert Laumbach,Jian Tong,Lin Zhang,Pamela Ohman-Strickland,Alan Stern,Nancy Fiedler,Howard Kipen,Kathie Kelly-McNeil,Paul Lioy,Junfeng Zhang J. Environ. Monit. 2009 11 153
-
3. Mono- and di-nitroalkyl-(cycloalkyl-)pyrenes in superacid media: dihydroxyiminium-(oxoiminium-)pyrenium dications; cyclisation to long-lived oxazoline-(and 1,2-oxazine-)pyrenium ions, ring opening to form nitrosoalkylpyrenium and nitroso radical cation salts with unprecedented stabilityKenneth K. Laali,Simon Bolvig,Poul Erik Hansen J. Chem. Soc. Perkin Trans. 2 1995 537
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Bihag Anothumakkool,Pierre-Louis Taberna,Barbara Daffos,Patrice Simon,Yuman Sayed-Ahmad-Baraza,Chris Ewels,Thierry Brousse,Joel Gaubicher J. Mater. Chem. A 2017 5 1488
-
Matteo Carrara,Reinhard Niessner J. Environ. Monit. 2011 13 3373
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Joe M. Davis Analyst 1998 123 337
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7. 2-t-Butyl-nitropyrene and 2,7-di-t-butyl-1-nitropyrene, sterically severely hindered aromatic nitro compoundsLeon Rodenburg,Renze Brandsma,Cees Tintel,Jan Cornelisse,Johan Lugtenburg J. Chem. Soc. Chem. Commun. 1983 1039
-
Tsuyoshi Murahashi,Fumiko Tsuruga,Sousuke Sasaki Analyst 2003 128 1346
-
Jiangang Zhang,Li Zhang,Ruijin Li,Di Hu,Nengxuan Ma,Shaomin Shuang,Zongwei Cai,Chuan Dong Analyst 2015 140 1711
-
Robert Laumbach,Jian Tong,Lin Zhang,Pamela Ohman-Strickland,Alan Stern,Nancy Fiedler,Howard Kipen,Kathie Kelly-McNeil,Paul Lioy,Junfeng Zhang J. Environ. Monit. 2009 11 153
1-Nitropyreneに関する追加情報
Recent Advances in the Study of 1-Nitropyrene (CAS 5522-43-0): Implications for Chemical and Biomedical Research
1-Nitropyrene (1-NP), a polycyclic aromatic hydrocarbon (PAH) derivative with the CAS number 5522-43-0, has garnered significant attention in recent years due to its environmental persistence, potential carcinogenicity, and role as a model compound for studying nitro-PAH toxicity. This research brief synthesizes the latest findings on 1-NP, focusing on its chemical properties, environmental impact, toxicological mechanisms, and potential biomedical applications.
Recent studies have highlighted the environmental ubiquity of 1-NP, particularly in urban areas where it is emitted as a byproduct of diesel combustion. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have enabled more accurate detection and quantification of 1-NP in environmental samples. These advancements have revealed that 1-NP concentrations in particulate matter (PM2.5) correlate strongly with traffic density, raising concerns about long-term exposure risks for urban populations.
At the molecular level, new research has elucidated the mechanisms by which 1-NP exerts its genotoxic effects. Studies using in vitro models demonstrate that 1-NP undergoes metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form reactive intermediates that form DNA adducts. These adducts, if not properly repaired, can lead to mutations and ultimately carcinogenesis. Interestingly, recent work has identified specific nucleotide excision repair (NER) pathway deficiencies that exacerbate 1-NP-induced DNA damage, suggesting potential biomarkers for susceptibility screening.
The toxicological profile of 1-NP has also been expanded through innovative animal models. A 2023 study employing CRISPR-modified mice with humanized metabolic pathways provided compelling evidence that 1-NP exposure leads to not only pulmonary tumors but also hepatic and renal pathologies. These findings challenge the traditional view of 1-NP as primarily a respiratory carcinogen and underscore the need for comprehensive risk assessment approaches that account for systemic effects.
On the biomedical front, researchers have begun exploring the paradoxical potential of 1-NP derivatives in therapeutic applications. Several recent patents describe novel 1-NP analogs designed as prodrugs that release nitric oxide (NO) under specific enzymatic conditions. These compounds show promise as targeted therapies for conditions involving vascular dysfunction, with early-stage clinical trials demonstrating improved bioavailability and reduced off-target effects compared to traditional NO donors.
Emerging detection technologies are revolutionizing 1-NP monitoring. A 2024 publication in Analytical Chemistry reported the development of antibody-based biosensors capable of detecting 1-NP at parts-per-trillion levels in biological fluids. This breakthrough could enable large-scale epidemiological studies to better establish exposure-disease relationships and inform regulatory standards.
Regulatory agencies worldwide are responding to these scientific advances. The European Chemicals Agency (ECHA) recently proposed reclassifying 1-NP under REACH regulations based on new evidence of its endocrine-disrupting potential. Concurrently, the U.S. EPA has initiated a comprehensive review of 1-NP's reference dose and cancer potency factors, with preliminary results suggesting these values may need significant downward revision to adequately protect public health.
Future research directions highlighted in recent literature include: (1) development of more sensitive biomarkers for 1-NP exposure and early biological effects, (2) exploration of microbial degradation pathways for environmental remediation, and (3) optimization of 1-NP-derived compounds for pharmaceutical applications. The continued investigation of 1-NP serves as both a critical public health priority and a valuable case study in the complex interplay between environmental chemistry and human biology.
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